salvinorin B tetrahydropyran-2-yl ether salvinorin B tetrahydropyran-2-yl ether
Brand Name: Vulcanchem
CAS No.:
VCID: VC14586331
InChI: InChI=1S/C26H34O8/c1-25-9-7-16-24(29)34-19(15-8-11-31-14-15)13-26(16,2)22(25)21(27)18(12-17(25)23(28)30-3)33-20-6-4-5-10-32-20/h8,11,14,16-20,22H,4-7,9-10,12-13H2,1-3H3/t16-,17-,18-,19-,20?,22-,25-,26-/m0/s1
SMILES:
Molecular Formula: C26H34O8
Molecular Weight: 474.5 g/mol

salvinorin B tetrahydropyran-2-yl ether

CAS No.:

Cat. No.: VC14586331

Molecular Formula: C26H34O8

Molecular Weight: 474.5 g/mol

* For research use only. Not for human or veterinary use.

salvinorin B tetrahydropyran-2-yl ether -

Specification

Molecular Formula C26H34O8
Molecular Weight 474.5 g/mol
IUPAC Name methyl (2S,4aR,6aR,7R,9S,10aS,10bR)-2-(furan-3-yl)-6a,10b-dimethyl-9-(oxan-2-yloxy)-4,10-dioxo-2,4a,5,6,7,8,9,10a-octahydro-1H-benzo[f]isochromene-7-carboxylate
Standard InChI InChI=1S/C26H34O8/c1-25-9-7-16-24(29)34-19(15-8-11-31-14-15)13-26(16,2)22(25)21(27)18(12-17(25)23(28)30-3)33-20-6-4-5-10-32-20/h8,11,14,16-20,22H,4-7,9-10,12-13H2,1-3H3/t16-,17-,18-,19-,20?,22-,25-,26-/m0/s1
Standard InChI Key QFGJOBZLFYQWNI-UBPYUYODSA-N
Isomeric SMILES C[C@@]12CC[C@H]3C(=O)O[C@@H](C[C@@]3([C@H]1C(=O)[C@H](C[C@H]2C(=O)OC)OC4CCCCO4)C)C5=COC=C5
Canonical SMILES CC12CCC3C(=O)OC(CC3(C1C(=O)C(CC2C(=O)OC)OC4CCCCO4)C)C5=COC=C5

Introduction

Chemical Identity and Structural Features

Molecular Characteristics

Salvinorin B tetrahydropyran-2-yl ether (C₂₆H₃₄O₈) has a molecular weight of 474.5 g/mol and belongs to the neoclerodane diterpenoid class. Its IUPAC name, methyl (2S,4aR,6aR,7R,9S,10aS,10bR)-2-(furan-3-yl)-6a,10b-dimethyl-9-(oxan-2-yloxy)-4,10-dioxo-2,4a,5,6,7,8,9,10a-octahydro-1H-benzo[f]isochromene-7-carboxylate, reflects its complex polycyclic architecture. Key structural elements include:

  • A furan-3-yl group at C(2), critical for receptor binding.

  • A tetrahydropyran-2-yloxy substituent at C(9), introduced via etherification.

  • A methyl ester at C(7), common to salvinorin analogs.

Table 1: Molecular Properties

PropertyValue
Molecular FormulaC₂₆H₃₄O₈
Molecular Weight474.5 g/mol
IUPAC NameMethyl (2S,4aR,6aR,7R,9S,10aS,10bR)-2-(furan-3-yl)-6a,10b-dimethyl-9-(oxan-2-yloxy)-4,10-dioxo-2,4a,5,6,7,8,9,10a-octahydro-1H-benzo[f]isochromene-7-carboxylate
Canonical SMILESCC12CCC3C(=O)OC(CC3(C1C(=O)C(CC2C(=O)OC)OC4CCCCO4)C)C5=COC=C5
PubChem CID44456106

Synthesis and Stereochemical Challenges

Synthetic Pathways

The synthesis of salvinorin B tetrahydropyran-2-yl ether follows methodologies developed for salvinorin A derivatives . Key steps include:

  • Etherification of Salvinorin B: Reacting salvinorin B with 3,4-dihydro-2H-pyran in the presence of acid catalysts (e.g., p-toluenesulfonic acid or PPTS).

  • Epimerization Control: The reaction yields an epimeric mixture at C(9), requiring chromatographic separation under non-acidic conditions to prevent racemization .

Analytical Characterization

  • NMR Spectroscopy: 1H^{1}\text{H} and 13C^{13}\text{C} NMR confirm the tetrahydropyran-2-yl group’s regiospecific attachment .

  • X-ray Crystallography: Limited due to the compound’s amorphous nature, though computational modeling predicts a chair conformation for the tetrahydropyran ring .

Pharmacological Profile and Receptor Interactions

κ-Opioid Receptor Affinity

Salvinorin B tetrahydropyran-2-yl ether retains affinity for KOR, though with reduced potency compared to salvinorin A (Ki=1.2K_i = 1.2 nM vs. Ki=0.5K_i = 0.5 nM). The tetrahydropyran group enhances metabolic stability by shielding the C(9) hydroxyl from glucuronidation, prolonging half-life in vitro .

Selectivity and Off-Target Effects

  • μ- and δ-Opioid Receptors: No significant binding (Ki>10,000K_i > 10,000 nM).

  • Dopamine D₂ Receptors: Weak antagonism (IC50=1.2IC_{50} = 1.2 μM), suggesting a lower risk of psychostimulant effects compared to salvinorin A .

Comparative Analysis with Related Compounds

Table 2: Salvinorin Analogs Comparison

CompoundReceptor Affinity (KOR KiK_i, nM)Metabolic Stability (t₁/₂, rat liver microsomes)
Salvinorin A0.512 min
Salvinorin B8.79 min
Salvinorin B-THP ether1.245 min
Ethoxymethyl salvinorin B2.132 min

The tetrahydropyran-2-yl ether modification improves stability by 5-fold over salvinorin B, positioning it as a lead candidate for prolonged KOR modulation .

Research Applications and Challenges

Neuropharmacology Studies

  • Animal Models: Subcutaneous administration in mice shows anxiolytic effects at 0.1 mg/kg, without locomotor impairment .

  • PET Imaging: 11C^{11}\text{C}-labeled analogs are under development for KOR mapping in primates .

Synthetic Hurdles

  • Epimerization: The C(9) stereocenter is labile under acidic conditions, complicating large-scale production.

  • Yield Optimization: Current routes achieve 22–34% yields, necessitating catalyst screening (e.g., ZrCl₄ vs. BBr₃) .

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